molecular formula C21H21N3O3S B3140090 (6-Morpholino-2-phenyl-4-pyrimidinyl)methyl phenyl sulfone CAS No. 477866-96-9

(6-Morpholino-2-phenyl-4-pyrimidinyl)methyl phenyl sulfone

Cat. No. B3140090
CAS RN: 477866-96-9
M. Wt: 395.5 g/mol
InChI Key: VHEDMLKCXIGRSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(6-Morpholino-2-phenyl-4-pyrimidinyl)methyl phenyl sulfone” is a chemical compound that is used in the pharmaceutical industry . It is also used in scientific research.


Physical And Chemical Properties Analysis

The physical and chemical properties of “(6-Morpholino-2-phenyl-4-pyrimidinyl)methyl phenyl sulfone” such as boiling point, melting point, and density are not explicitly mentioned in the search results . For detailed physical and chemical properties, it is recommended to refer to specialized chemical databases or literature .

Mechanism of Action

A series of tetrasubstituted pyrimidine derivatives containing methyl phenyl sulfone structure were designed, synthesized and evaluated for antiproliferative activity against four human cancer cell lines . The compound 27g showed the best antiproliferative activity on MGC-803 cells, with IC 50 value of (2.98±0.13) μM, which is significantly better than that of the positive control 5-FU . Further studies on the anti-tumor mechanism showed that compound 27g significantly inhibited colony formation and migration of MGC-803 cells, blocked the cell cycle in GO/G1 phase, and induced apoptosis .

Safety and Hazards

The safety and hazards associated with “(6-Morpholino-2-phenyl-4-pyrimidinyl)methyl phenyl sulfone” are not provided in the search results. It is recommended to refer to the Material Safety Data Sheet (MSDS) for this compound for detailed safety and hazard information .

Future Directions

“(6-Morpholino-2-phenyl-4-pyrimidinyl)methyl phenyl sulfone” is used in scientific research and has potential applications in medicinal chemistry and drug discovery. Its future directions could involve further exploration of its antitumor activity and potential use in the development of new anticancer drugs .

properties

IUPAC Name

4-[6-(benzenesulfonylmethyl)-2-phenylpyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c25-28(26,19-9-5-2-6-10-19)16-18-15-20(24-11-13-27-14-12-24)23-21(22-18)17-7-3-1-4-8-17/h1-10,15H,11-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHEDMLKCXIGRSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=C2)CS(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Morpholino-2-phenyl-4-pyrimidinyl)methyl phenyl sulfone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-Morpholino-2-phenyl-4-pyrimidinyl)methyl phenyl sulfone
Reactant of Route 2
Reactant of Route 2
(6-Morpholino-2-phenyl-4-pyrimidinyl)methyl phenyl sulfone
Reactant of Route 3
Reactant of Route 3
(6-Morpholino-2-phenyl-4-pyrimidinyl)methyl phenyl sulfone
Reactant of Route 4
Reactant of Route 4
(6-Morpholino-2-phenyl-4-pyrimidinyl)methyl phenyl sulfone
Reactant of Route 5
Reactant of Route 5
(6-Morpholino-2-phenyl-4-pyrimidinyl)methyl phenyl sulfone
Reactant of Route 6
Reactant of Route 6
(6-Morpholino-2-phenyl-4-pyrimidinyl)methyl phenyl sulfone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.